Ethyl 5-methyl-4-phenoxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a synthetic organic compound belonging to the class of pyrrolotriazines. These compounds are characterized by a fused pyrrole and triazine ring system, which contributes to their diverse biological activities. This particular compound has garnered interest for its potential applications in medicinal chemistry and as a bioactive small molecule.
The compound is classified as a small molecule and is primarily studied for its pharmacological properties. It is listed under various databases, including DrugBank, where it is identified with the accession number DB06940 . The chemical formula of Ethyl 5-methyl-4-phenoxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is , with a molecular weight of approximately 382.4164 g/mol .
The synthesis of Ethyl 5-methyl-4-phenoxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate typically involves several key steps:
For example, in one method described in patents, the precursor compound is reacted with appropriate phenolic compounds under controlled conditions to yield the final product .
Ethyl 5-methyl-4-phenoxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate participates in various chemical reactions typical of pyrrolotriazines:
These reactions are essential for modifying the compound for specific applications in drug design or material science.
The mechanism of action of Ethyl 5-methyl-4-phenoxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate primarily involves its interaction with mitogen-activated protein kinases (MAPKs). These kinases play crucial roles in signaling pathways that regulate cellular processes such as proliferation and differentiation.
Research indicates that this compound may inhibit specific MAPK pathways by binding to the kinase domain and preventing substrate phosphorylation. This action can lead to downstream effects on gene expression and cellular responses to stress or growth signals .
Ethyl 5-methyl-4-phenoxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate exhibits several notable physical and chemical properties:
These properties influence its handling in laboratory settings and formulations for pharmaceutical applications.
Ethyl 5-methyl-4-phenoxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate has potential applications in various fields:
Fused nitrogen heterocycles represent privileged scaffolds in drug discovery due to their diverse bioactivity profiles and ability to engage biological targets through multipoint interactions. Pyrrolo[2,1-f][1,2,4]triazines belong to a specialized class of bicyclic frameworks featuring a π-electron-rich pyrrole ring fused to a π-deficient 1,2,4-triazine system. This electronic asymmetry enables unique binding characteristics distinct from simpler monocyclic heterocycles or symmetrically fused systems. Ethyl 5-methyl-4-phenoxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate exemplifies this architecture with three critical regions: the hydrogen bond-accepting triazine core, the hydrogen bond-donating pyrrole NH (when unsubstituted), and the versatile C-6 carboxylate ester. The phenoxy substituent at C-4 provides a planar aromatic domain for hydrophobic interactions, while the C-5 methyl group enhances electron density at adjacent positions. Such structural complexity allows simultaneous engagement of multiple binding pockets in biological targets [2] [5].
Pyrrolotriazine chemistry emerged in the 1960s with initial synthetic explorations, but significant medicinal interest developed only in the 2000s following discoveries of their kinase inhibitory and neuropharmacological activities. Seminal work by DeVasthale et al. (2005) demonstrated that C-6 ester-functionalized pyrrolo[2,1-f][1,2,4]triazines act as potent melanin-concentrating hormone receptor antagonists (e.g., compound 3 with IC₅₀ < 50 nM). Subsequent optimization by Saito et al. yielded CRF₁ receptor antagonists (e.g., compound 2 with IC₅₀ = 5.3 nM) exhibiting anxiolytic effects in vivo. These breakthroughs established the scaffold's drug-like properties and inspired diversification strategies. The target compound—featuring phenoxy at C-4 and ethyl carboxylate at C-6—represents a strategic evolution from early analogs, balancing steric occupancy and electronic modulation for optimized target engagement [5].
The ethyl carboxylate group at C-6 serves multiple functions: (1) as a synthetic handle for in situ hydrolysis to carboxylic acids or amidation; (2) as a hydrogen-bond acceptor for target binding; and (3) as a polarity modulator to enhance aqueous solubility. In pyrrolotriazines, C-6 esters undergo remarkably clean transformations to carboxylic acids (82), amides (83), carbamates (84), and ketones (85) under standard conditions. This versatility enables rapid generation of analogs during structure-activity relationship (SAR) exploration. Ethyl esters specifically balance steric accessibility and metabolic stability better than bulkier tert-butyl esters or more labile methyl esters. In the context of Ethyl 5-methyl-4-phenoxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate (CAS# 1363380-63-5), this moiety acts as a linchpin for structural diversification toward optimized bioactivity [2] [5].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9